molecular formula C19H15N3O2 B4514652 N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4514652
M. Wt: 317.3 g/mol
InChI Key: VGEKRNDLJPFVSH-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a fused isoquinoline core substituted with a methyl group at position 2, a carbonyl group at position 1, and an indole-5-yl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(1H-indol-5-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-11-16(14-4-2-3-5-15(14)19(22)24)18(23)21-13-6-7-17-12(10-13)8-9-20-17/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEKRNDLJPFVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides . The final step involves coupling the indole and isoquinoline intermediates through amide bond formation using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to isolate the final product .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Modifications

Isoquinoline vs. Quinoline Derivatives The target compound’s isoquinoline core distinguishes it from quinoline-based analogs like those described in J. Med. Chem. (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides).

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups
Target Compound 1,2-Dihydroisoquinoline-4-carboxamide 2-methyl, 1-oxo, indol-5-yl carboxamide
Quinoline-3-carboxamide (J. Med. Chem.) 1,4-Dihydroquinoline-3-carboxamide Adamantyl, pentyl substituents

Substituent Effects on Bioactivity

Indole-5-yl vs. Other Aromatic Groups The indole-5-yl group in the target compound parallels substituents in sumatriptan-related compounds (e.g., USP Sumatriptan Succinate Related Compound A), which target serotonin receptors. However, the absence of dimethylaminoethyl or sulfonamide groups in the target compound suggests divergent pharmacological pathways .

Fluorinated Analogs Compounds like [18F]Lu AF10628 () share the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide backbone but incorporate fluorinated alkyl chains (e.g., 3-fluoropropylamino) and cyclobutyl-phenyl groups. Fluorination typically enhances blood-brain barrier (BBB) penetration, as seen in its use as a neurokinin 3 receptor radioligand . The target compound lacks such modifications, which may limit CNS applicability.

Table 2: Substituent Impact on Pharmacokinetics

Compound Substituents Hypothetical Effect
Target Compound Indol-5-yl, 2-methyl Moderate lipophilicity, potential indole-mediated receptor interactions
[18F]Lu AF10628 3-Fluoropropylamino, cyclobutyl Enhanced BBB penetration, prolonged half-life
Patent Compound () Difluorobenzo[d][1,3]dioxol Increased metabolic stability

Research Implications and Gaps

While the target compound’s indole-isoquinoline hybrid structure offers unique opportunities for drug design, direct biological data (e.g., receptor binding assays or pharmacokinetic profiles) are absent in the provided evidence.

Biological Activity

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research findings.

Synthesis

The compound can be synthesized through various methods that involve the coupling of indole derivatives with isoquinoline frameworks. The process typically includes:

  • Formation of Isoquinoline Scaffold : Utilizing appropriate precursors to construct the isoquinoline core.
  • Indole Coupling : Employing coupling agents to attach the indole moiety at the 5-position.
  • Carboxamide Formation : Converting the carboxylic acid into an amide through reaction with amines.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

The most potent derivative demonstrated a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like colchicine .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Its derivatives have shown varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications in the indole and isoquinoline portions can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity Overview

Compound DerivativeMIC (mg/mL)Target Bacteria
Compound A0.23Bacillus cereus
Compound B0.47Staphylococcus aureus

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Inhibition : Similar to colchicine, it disrupts microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound promotes programmed cell death pathways in cancer cells.
  • Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or other critical processes in microbial metabolism.

Case Studies

A notable case study involved the testing of various derivatives of this compound against multiple cancer cell lines. The results indicated a clear correlation between structural modifications and biological activity, emphasizing the importance of specific functional groups in enhancing potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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